molecular formula C35H34N6O4S2 B2449161 N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-52-9

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Cat. No.: B2449161
CAS No.: 393585-52-9
M. Wt: 666.82
InChI Key: YNSRMDIICDYVOR-UHFFFAOYSA-N
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Description

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O4S2/c1-3-44-28-17-15-26(16-18-28)40-32(21-36-33(42)22-45-27-8-5-4-6-9-27)37-38-35(40)47-23-34(43)41-30(25-13-11-24(2)12-14-25)20-29(39-41)31-10-7-19-46-31/h4-19,30H,3,20-23H2,1-2H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSRMDIICDYVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)C)CNC(=O)COC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure incorporating various pharmacophores that may contribute to its biological effects. The presence of a thiophene ring, triazole moiety, and phenoxyacetamide group suggests potential interactions with multiple biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the pyrazole and triazole classes. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains and fungi.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Pyrazole Derivative AEscherichia coli32 µg/mL
Triazole Derivative BStaphylococcus aureus16 µg/mL
Pyrazole-Thiophene Hybrid CCandida albicans8 µg/mL

These findings suggest that this compound may exhibit similar antimicrobial efficacy.

2. Anticancer Activity

Several derivatives of pyrazole have been investigated for their anticancer properties. In vitro studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of a related pyrazole compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell viability with an IC50 value of 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

3. Anti-inflammatory Effects

Compounds containing triazole rings have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also possess anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Interaction : The structural components may allow for binding to specific receptors involved in inflammatory responses or cancer progression.
  • Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, which are crucial in various disease processes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including cyclization of the triazole core, sulfanyl-acetamide coupling, and functionalization of the pyrazole-thiophene moiety. Key steps include:

  • Triazole ring formation : Cyclization using hydrazine derivatives and carbon disulfide under basic conditions (e.g., KOH/EtOH) at 80–100°C .
  • Sulfanyl linkage : Thioether bond formation via nucleophilic substitution with 2-mercaptoethyl ketone intermediates in anhydrous DMF .
  • Pyrazole-thiophene coupling : Suzuki-Miyaura cross-coupling for aryl-thiophene integration, requiring Pd(PPh₃)₄ as a catalyst . Yield optimization requires strict control of temperature, solvent purity, and stoichiometric ratios of reagents .

Q. How is structural confirmation achieved for this compound?

A combination of spectral and chromatographic methods is employed:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.40 ppm for -OCH₂CH₃) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₃₄H₃₂N₆O₄S₂: 677.1902) .
  • X-ray crystallography : Resolve 3D conformation, particularly for the dihydropyrazole ring’s planarity .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can conflicting bioactivity data across structural analogs be resolved?

Discrepancies often arise from:

  • Substituent effects : The 4-ethoxyphenyl group enhances lipophilicity (logP > 3.5) compared to nitro- or chlorophenyl analogs, altering membrane permeability .
  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) impacts ionization of the phenoxyacetamide group, affecting target binding .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) reveal rapid oxidation of thiophene in some analogs, reducing efficacy . Methodological solution : Perform head-to-head comparisons under standardized conditions and include pharmacokinetic profiling .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2’s hydrophobic pocket). The dihydropyrazole ring shows π-π stacking with Tyr355 .
  • QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with IC₅₀ values .
  • MD simulations : Analyze stability of the sulfanyl linkage in aqueous environments (e.g., 100 ns trajectories in GROMACS) .

Q. How does the compound’s stability under varying conditions impact experimental reproducibility?

  • pH sensitivity : Degradation occurs at pH < 3 (protonation of triazole nitrogen) or pH > 10 (hydrolysis of the acetamide bond). Use buffered solutions (pH 6–8) for assays .
  • Light exposure : The thiophene moiety undergoes photodegradation; store samples in amber vials under nitrogen .
  • Thermal stability : DSC analysis shows decomposition above 220°C, confirming suitability for room-temperature reactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for similar compounds?

Variations arise from:

  • Cell line specificity : Analog A (IC₅₀ = 12 µM in HepG2) vs. Analog B (IC₅₀ = 45 µM in MCF-7) due to differential expression of ABC transporters .
  • Impurity profiles : HPLC purity thresholds (<95% vs. >98%) influence activity; residual Pd catalysts (e.g., from Suzuki coupling) can skew results . Resolution : Validate compound purity via LC-MS and standardize cell culture protocols .

Experimental Design Considerations

Q. What controls are critical for in vivo efficacy studies?

  • Pharmacokinetic controls : Include a group dosed with CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability .
  • Vehicle controls : Use PEG-400/water (1:1) to rule out solvent effects on bioavailability .
  • Positive controls : Compare to established drugs (e.g., celecoxib for COX-2 inhibition) .

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